molecular formula C25H30N4O5S B2692095 2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate CAS No. 887215-31-8

2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2692095
CAS No.: 887215-31-8
M. Wt: 498.6
InChI Key: RWDGXLXOWMEICL-UHFFFAOYSA-N
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Description

2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Scientific Research Applications

2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antifungal effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, care should be taken when handling benzimidazole derivatives due to their biological activity .

Future Directions

The future directions for research into this compound would likely involve further exploration of its potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could potentially be developed into a new drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzodiazolyl piperidine moiety and the acetamido group. Each step requires specific reagents and conditions, such as:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodiazolyl Piperidine Moiety: This step involves the reaction of piperidine with benzodiazole derivatives, often using coupling agents like EDCI or DCC.

    Acetamido Group Addition: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzodiazole moiety can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced benzodiazole derivatives.

    Substitution Products: Substituted acetamido derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate: shares similarities with other benzodiazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

diethyl 5-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S/c1-4-33-24(31)20-15(3)21(25(32)34-5-2)35-23(20)28-19(30)14-29-12-10-16(11-13-29)22-26-17-8-6-7-9-18(17)27-22/h6-9,16H,4-5,10-14H2,1-3H3,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDGXLXOWMEICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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